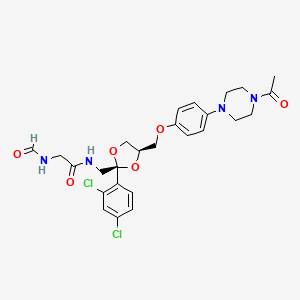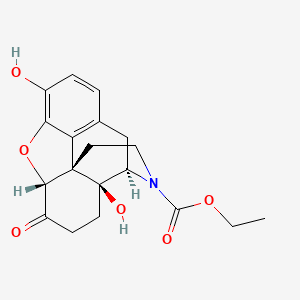
2-Methyllamotrigine Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyllamotrigine Methanesulfonate is a chemical compound with the molecular formula C₁₀H₉Cl₂N₅·CH₄O₃S and a molecular weight of 366.22 g/mol . It is an impurity of Lamotrigine, an anticonvulsant medication used to treat epilepsy and bipolar disorder. This compound is primarily used for research purposes and is not intended for human or veterinary therapeutic applications.
Métodos De Preparación
The synthesis of 2-Methyllamotrigine Methanesulfonate involves the reaction of 2-Methyllamotrigine with methanesulfonic acid. The reaction conditions typically include a controlled temperature and the use of a suitable solvent to facilitate the reaction .
Análisis De Reacciones Químicas
2-Methyllamotrigine Methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyllamotrigine Methanesulfonate is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methyllamotrigine Methanesulfonate is not well-documented. as an impurity of Lamotrigine, it may share some similarities with the parent compound. Lamotrigine inhibits the release of glutamate, a neurotransmitter, by blocking voltage-sensitive sodium channels, which stabilizes neuronal membranes and reduces the frequency of seizures . The specific molecular targets and pathways involved in the action of this compound require further research .
Comparación Con Compuestos Similares
2-Methyllamotrigine Methanesulfonate is similar to other methanesulfonate esters, which are biological alkylating agents. These compounds undergo fission of their alkyl-oxygen bonds and react within the intracellular milieu . Similar compounds include:
Methyl Methane Sulfonate (MMS): A monofunctional DNA alkylating agent used in research to study DNA damage and repair mechanisms.
Propiedades
Fórmula molecular |
C11H13Cl2N5O3S |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
6-(2,3-dichlorophenyl)-3-imino-2-methyl-1,2,4-triazin-5-amine;methanesulfonic acid |
InChI |
InChI=1S/C10H9Cl2N5.CH4O3S/c1-17-10(14)15-9(13)8(16-17)5-3-2-4-6(11)7(5)12;1-5(2,3)4/h2-4H,1H3,(H3,13,14,15);1H3,(H,2,3,4) |
Clave InChI |
FFIREEFHIDPSTQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


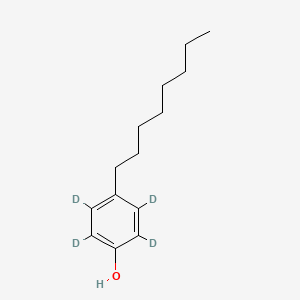
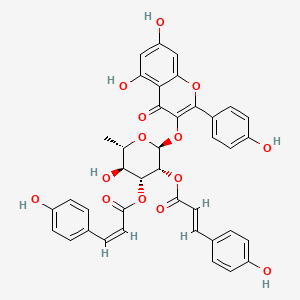
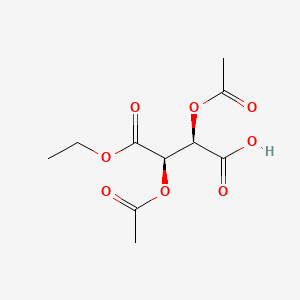
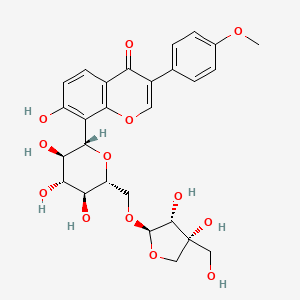
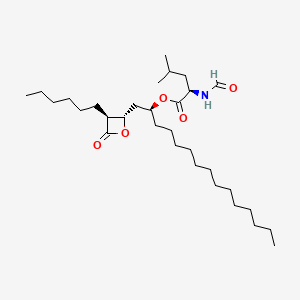
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)

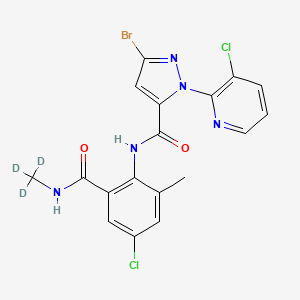
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
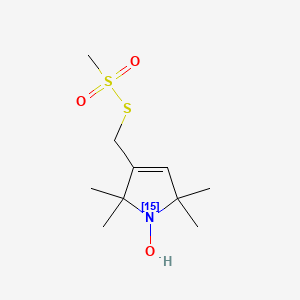
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
